molecular formula C22H30N2O4S2 B2791791 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide CAS No. 946227-34-5

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide

Cat. No.: B2791791
CAS No.: 946227-34-5
M. Wt: 450.61
InChI Key: XTEBFRQHFSWZOU-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the coupling process.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized using green and cost-effective methods. One such method involves the use of microchannel reactors for green oxidation reactions, which are suitable for large-scale production . This approach not only enhances the efficiency of the synthesis but also minimizes the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide undergoes various chemical reactions, including nucleophilic substitution (SN1 and SN2), oxidation, and reduction reactions .

Common Reagents and Conditions

    Nucleophilic Substitution (SN1 and SN2): These reactions typically involve the use of nucleophiles such as halides, hydroxides, and amines. .

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are often carried out under acidic or basic conditions to achieve the desired oxidation state.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used to reduce the compound to its corresponding amine or alcohol derivatives.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce sulfoxides, sulfones, or amines.

Scientific Research Applications

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S2/c1-7-29(25,26)24-12-8-9-19-10-11-20(13-21(19)24)23-30(27,28)22-17(5)15(3)14(2)16(4)18(22)6/h10-11,13,23H,7-9,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEBFRQHFSWZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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